Cas no 1904624-82-3 ((2E)-3-(furan-2-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylprop-2-en-1-one)

(2E)-3-(furan-2-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylprop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- (2E)-3-(furan-2-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylprop-2-en-1-one
- F6360-9164
- 1904624-82-3
- AKOS025331483
- (2E)-3-(furan-2-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]prop-2-en-1-one
- (E)-3-(furan-2-yl)-1-(3-pyridin-3-yloxyazetidin-1-yl)prop-2-en-1-one
- (E)-3-(furan-2-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one
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- インチ: 1S/C15H14N2O3/c18-15(6-5-12-4-2-8-19-12)17-10-14(11-17)20-13-3-1-7-16-9-13/h1-9,14H,10-11H2/b6-5+
- InChIKey: HZSKFUVBUVSVMM-AATRIKPKSA-N
- ほほえんだ: O(C1C=NC=CC=1)C1CN(C(/C=C/C2=CC=CO2)=O)C1
計算された属性
- せいみつぶんしりょう: 270.10044231g/mol
- どういたいしつりょう: 270.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 55.6Ų
(2E)-3-(furan-2-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylprop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6360-9164-20mg |
(2E)-3-(furan-2-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]prop-2-en-1-one |
1904624-82-3 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6360-9164-5μmol |
(2E)-3-(furan-2-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]prop-2-en-1-one |
1904624-82-3 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6360-9164-50mg |
(2E)-3-(furan-2-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]prop-2-en-1-one |
1904624-82-3 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6360-9164-75mg |
(2E)-3-(furan-2-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]prop-2-en-1-one |
1904624-82-3 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6360-9164-2μmol |
(2E)-3-(furan-2-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]prop-2-en-1-one |
1904624-82-3 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6360-9164-3mg |
(2E)-3-(furan-2-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]prop-2-en-1-one |
1904624-82-3 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6360-9164-4mg |
(2E)-3-(furan-2-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]prop-2-en-1-one |
1904624-82-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6360-9164-25mg |
(2E)-3-(furan-2-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]prop-2-en-1-one |
1904624-82-3 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6360-9164-20μmol |
(2E)-3-(furan-2-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]prop-2-en-1-one |
1904624-82-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6360-9164-1mg |
(2E)-3-(furan-2-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]prop-2-en-1-one |
1904624-82-3 | 1mg |
$54.0 | 2023-09-09 |
(2E)-3-(furan-2-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylprop-2-en-1-one 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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(2E)-3-(furan-2-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylprop-2-en-1-oneに関する追加情報
Introduction to (2E)-3-(furan-2-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylprop-2-en-1-one (CAS No. 1904624-82-3)
(2E)-3-(furan-2-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylprop-2-en-1-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1904624-82-3, belongs to a class of heterocyclic molecules that exhibit a unique blend of pharmacophoric features, making it a promising candidate for further exploration in drug discovery and development.
The molecular framework of this compound incorporates several key structural motifs that are highly relevant to modern drug design. The presence of a furan ring at the 3-position and a pyridin-3-yloxy moiety at the 1-position creates a diverse chemical environment that can interact with biological targets in multiple ways. These structural elements are particularly interesting because they have been shown to enhance binding affinity and selectivity in various therapeutic contexts.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with inflammation, neurodegeneration, and cancer. The compound (CAS No. 1904624-82-3) has been studied for its potential to interact with enzymes and receptors involved in these pathways. Preliminary studies suggest that it may exhibit inhibitory activity against certain kinases and transcription factors, which are critical players in cellular signaling networks.
The furan ring is known for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets, while the pyridin-3-yloxy group can contribute to hydrophobic interactions and shape complementarity. These features make the compound a versatile scaffold for designing molecules with improved pharmacokinetic properties. Additionally, the azetidinone core provides a rigid structure that can stabilize the binding conformation of the molecule to its target.
Recent advances in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies have been performed using (CAS No. 1904624-82-3) as a lead molecule, revealing potential binding pockets in target proteins. These studies have provided valuable insights into how structural modifications can be made to optimize potency and selectivity.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, has facilitated the construction of the complex molecular framework efficiently. The synthesis route also highlights the importance of protecting group strategies in multi-component reactions to avoid unwanted side products.
In vitro pharmacological assays have been conducted to evaluate the biological activity of (CAS No. 1904624-82-3). These assays have shown promising results in terms of inhibitory activity against several disease-relevant targets. For instance, the compound has demonstrated potent activity against an inflammatory enzyme known to be involved in chronic diseases. This finding underscores its potential as a lead compound for further medicinal chemistry optimization.
The development of novel drug candidates often involves iterative cycles of synthesis, biological testing, and structural modification. The case of (CAS No. 1904624-82-3) exemplifies this process well. By systematically varying key structural features, researchers can identify analogs with improved pharmacological profiles. Such an approach is essential for translating promising lead compounds into viable drug candidates.
The role of computational tools in drug discovery cannot be overstated. Software packages for molecular modeling and virtual screening have accelerated the process of identifying hits from large libraries of compounds. In the context of (CAS No. 1904624-82-3), these tools have been used to predict binding affinities and identify potential ligands for further experimental validation.
The future direction of research on (CAS No. 1904624-82-3) includes exploring its mechanism of action and evaluating its safety profile in preclinical studies. Understanding how this compound interacts with biological targets at the molecular level will provide critical insights into its therapeutic potential. Additionally, preclinical studies will help assess its toxicity and pharmacokinetic properties, which are essential for determining its suitability for clinical development.
In conclusion, (CAS No. 1904624-82-3) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of pharmacophoric features makes it an attractive scaffold for designing novel therapeutic agents. With continued research and development, this compound could emerge as a valuable tool in addressing some of today's most pressing medical challenges.
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